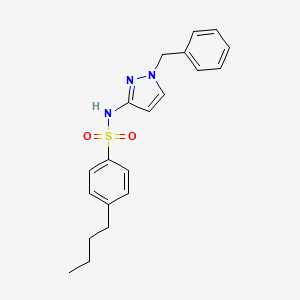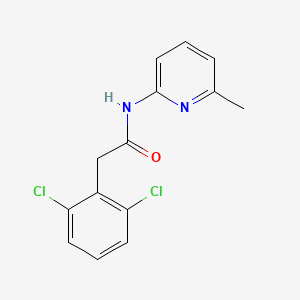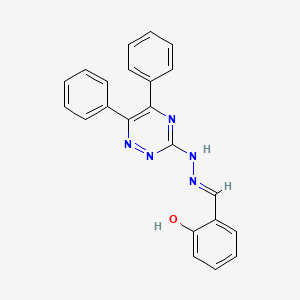
1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, also known as CTM, is a chemical compound that has been extensively studied for its potential use in scientific research. CTM is a piperidinone derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用機序
1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone works by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and attention. By blocking the reuptake of these neurotransmitters, 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone increases their availability in the brain, leading to increased mood and attention.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitters, 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to have other biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to increase levels of cAMP, a signaling molecule that is involved in various cellular processes.
実験室実験の利点と制限
1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has several advantages as a compound for use in laboratory experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is also relatively stable and easy to synthesize, making it a reliable and cost-effective compound for use in research.
However, there are also limitations to the use of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in laboratory experiments. Its effects on neurotransmitters are not selective, meaning that it can also affect other neurotransmitters such as serotonin. This can make it difficult to isolate the specific effects of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone on behavior and physiology. Additionally, the long-term effects of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone on the brain and body are not well understood, making it important to use caution when interpreting results from experiments using this compound.
将来の方向性
There are several future directions for research on 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. One area of interest is its potential use as a treatment for neurological disorders such as depression and ADHD. Further research is needed to determine the safety and efficacy of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone for these conditions.
Another area of interest is the development of more selective compounds that can target specific neurotransmitters. This would allow researchers to more precisely study the effects of these neurotransmitters on behavior and physiology.
Finally, there is a need for more research on the long-term effects of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone on the brain and body. This will be important for determining the safety and potential risks associated with the use of this compound in laboratory experiments.
合成法
The synthesis of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone involves the reaction of cyclohexylmethylamine with 4-thiomorpholinylcarbonyl chloride in the presence of a base, followed by the addition of piperidinone. This method has been optimized to produce high yields of pure 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, making it a reliable and efficient method for synthesizing this compound.
科学的研究の応用
1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been studied extensively for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including its ability to inhibit the reuptake of dopamine and norepinephrine. This makes it a promising compound for use in the study of neurological disorders such as depression and ADHD.
特性
IUPAC Name |
1-(cyclohexylmethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c20-16-7-6-15(17(21)18-8-10-22-11-9-18)13-19(16)12-14-4-2-1-3-5-14/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIUGMUXTVHJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6113066.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(2-thienyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6113070.png)
![methyl 5-ethyl-2-({[(4-methoxyphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6113078.png)

![4-(6-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6113086.png)
![N-[3-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B6113091.png)

![N-methyl-2-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6113101.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6113104.png)
![1-cyclohexyl-N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6113106.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6113119.png)

![7-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113129.png)